2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
Beschreibung
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Eigenschaften
Molekularformel |
C6H7FN2O3S |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
2-(3-formylpyrazol-1-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C6H7FN2O3S/c7-13(11,12)4-3-9-2-1-6(5-10)8-9/h1-2,5H,3-4H2 |
InChI-Schlüssel |
BSEFPCGYNWEHNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1C=O)CCS(=O)(=O)F |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to the Structural Analysis of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl Fluoride via 1H and 19F NMR
Abstract
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development.[1][2][3] This guide provides a comprehensive technical overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural analysis of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, a molecule of interest due to the presence of the pharmacologically relevant pyrazole and sulfonyl fluoride moieties.[4][5][6] We will delve into the theoretical underpinnings and practical application of both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR spectroscopy, detailing experimental protocols, data interpretation, and the synergistic power of these techniques in providing a complete structural picture. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced NMR methodologies for the characterization of complex small molecules.
Introduction: The Significance of Pyrazole-Sulfonyl Fluorides in Medicinal Chemistry
The convergence of the pyrazole ring system and the sulfonyl fluoride functional group within a single molecular framework presents a compelling scaffold for medicinal chemistry. Pyrazoles are a well-established class of heterocyclic compounds found in numerous approved drugs, exhibiting a wide range of biological activities.[6] The sulfonyl fluoride moiety, on the other hand, has gained significant traction as a "warhead" for covalent inhibitors, capable of forming stable covalent bonds with specific amino acid residues in target proteins.[6][7] The title compound, 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, combines these features with a formyl group, a versatile synthetic handle for further molecular elaboration.
Accurate and unequivocal structural verification is paramount to understanding the structure-activity relationships (SAR) of such molecules and ensuring the integrity of downstream biological and pharmacological studies.[8][9] NMR spectroscopy stands as a "gold standard" for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[8] This guide will specifically focus on the application of ¹H and ¹⁹F NMR to provide a robust and self-validating structural analysis.
Foundational Principles: ¹H and ¹⁹F NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.[9] For the structural analysis of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, we are primarily interested in the ¹H and ¹⁹F nuclei, both of which have a nuclear spin of ½, 100% natural abundance, and high gyromagnetic ratios, making them highly sensitive for NMR detection.[10][11]
¹H NMR: Mapping the Proton Skeleton
¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. Key parameters derived from a ¹H NMR spectrum include:
-
Chemical Shift (δ): The position of a resonance signal, measured in parts per million (ppm), is indicative of the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[12]
-
Integration: The area under a resonance signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring non-equivalent protons, transmitted through the bonding electrons, results in the splitting of NMR signals into multiplets.[13] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle.
¹⁹F NMR: A Sensitive Probe of Molecular Environment
¹⁹F NMR spectroscopy offers several advantages for the analysis of fluorinated compounds:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H, allowing for rapid data acquisition.[11]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is significantly larger than for ¹H, typically spanning over 400 ppm.[11][14] This wide dispersion minimizes signal overlap, even in complex molecules.[14]
-
Sensitivity to Electronic Effects: The ¹⁹F chemical shift is highly sensitive to changes in the local electronic environment, making it an excellent probe for subtle structural and conformational changes.[11]
-
¹H-¹⁹F Coupling: Coupling between ¹H and ¹⁹F nuclei provides valuable information for assigning resonances and confirming through-bond connectivity. These couplings can occur over multiple bonds.[10][15]
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust and self-validating workflow for the acquisition of high-quality ¹H and ¹⁹F NMR data. The causality behind each step is explained to ensure experimental integrity.
Sample Preparation
-
Analyte Purity: Ensure the sample of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is of high purity. Impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the analyte's resonances. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The solvent should be of high isotopic purity to minimize residual solvent signals.[16]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or referencing to the spectrometer's frequency is common, with CFCl₃ often used as a conceptual reference (δ = 0.00 ppm).[11][17] Certified reference materials are available for quantitative NMR (qNMR) applications.[18][19][20]
NMR Instrument Setup and Calibration
-
Instrument Qualification: Utilize a properly maintained and calibrated NMR spectrometer. Regular performance qualification (PQ) using established standards is crucial for ensuring data quality.
-
Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹⁹F frequencies to ensure optimal sensitivity and pulse performance.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp resonance lines and high resolution.
Data Acquisition
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Rationale: This provides the fundamental information about proton chemical shifts, integrals, and coupling patterns.
-
Key Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay without saturating the signals.
-
Spectral Width: Set a spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).
-
Acquisition Time: A longer acquisition time will result in better digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.[10]
-
Number of Scans: Co-add a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
-
¹⁹F NMR Experiment:
-
Acquire a 1D ¹⁹F NMR spectrum.
-
Rationale: This experiment provides information about the fluorine environment and its couplings.
-
Key Parameters:
-
Spectral Width: A wider spectral width is required due to the large chemical shift range of ¹⁹F (e.g., +50 to -250 ppm).
-
Proton Decoupling: Acquire a proton-decoupled ¹⁹F spectrum to simplify the spectrum and improve sensitivity by collapsing ¹H-¹⁹F couplings into singlets. This is crucial for accurately determining the ¹⁹F chemical shift.
-
-
-
¹H{¹⁹F} Decoupled NMR Experiment (Optional but Recommended):
-
Acquire a 1D ¹H NMR spectrum while decoupling the ¹⁹F nucleus.
-
Rationale: This experiment simplifies the ¹H spectrum by removing ¹H-¹⁹F couplings, which aids in the assignment of proton resonances and the determination of ¹H-¹H coupling constants.[21]
-
-
2D NMR Experiments (for Unambiguous Assignments):
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are connected through a few bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds, providing crucial information about the connectivity of different molecular fragments.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to identify through-space interactions between ¹H and ¹⁹F nuclei.
-
Data Analysis and Structural Interpretation
The following section details the expected NMR data for 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride and its interpretation.
Predicted ¹H NMR Spectrum
The structure of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride suggests the following proton signals:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-C(O) (Formyl) | 9.5 - 10.5 | Singlet (s) or Doublet (d) if coupled to H-4 | ~0.5-1.5 (if coupled) | 1H |
| H-5 (Pyrazole) | 7.5 - 8.5 | Doublet (d) | JH5-H4 ≈ 2-3 | 1H |
| H-4 (Pyrazole) | 6.5 - 7.5 | Doublet (d) | JH4-H5 ≈ 2-3 | 1H |
| N-CH ₂ | 4.2 - 4.8 | Triplet of triplets (tt) or complex multiplet | JH-H ≈ 6-8, JH-F ≈ 3-5 | 2H |
| S-CH ₂ | 3.8 - 4.4 | Triplet of triplets (tt) or complex multiplet | JH-H ≈ 6-8, JH-F ≈ 12-15 | 2H |
Causality of Predictions:
-
Formyl Proton: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, hence its downfield chemical shift.[12]
-
Pyrazole Protons: The protons on the pyrazole ring are in the aromatic region. The specific chemical shifts are influenced by the electron-withdrawing formyl group and the N-ethylsulfonyl fluoride substituent. The observed coupling constant between H-4 and H-5 is characteristic of a three-bond coupling in a five-membered aromatic ring.[22][23]
-
Ethane Bridge Protons: The methylene protons adjacent to the nitrogen (N-CH₂) are expected to be downfield due to the deshielding effect of the pyrazole ring. The methylene protons adjacent to the sulfonyl group (S-CH₂) will also be downfield due to the strong electron-withdrawing nature of the SO₂F group. Both sets of protons will appear as complex multiplets due to coupling with each other (JH-H) and with the fluorine atom (JH-F). The three-bond H-F coupling (³JH-F) to the S-CH₂ protons is expected to be larger than the four-bond coupling (⁴JH-F) to the N-CH₂ protons.
Predicted ¹⁹F NMR Spectrum
| Fluorine Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Coupling Constant (J, Hz) |
| S-F | +40 to +60 | Triplet (t) | JF-H ≈ 12-15 |
Causality of Predictions:
-
Chemical Shift: The chemical shift of the fluorine atom in an ethanesulfonyl fluoride moiety typically falls within this range.[24][25] The exact position will be influenced by the pyrazole substituent.
-
Multiplicity: In the proton-coupled ¹⁹F NMR spectrum, the fluorine signal will be split into a triplet by the two adjacent methylene protons (S-CH₂). In the proton-decoupled spectrum, this will collapse to a singlet.
Visualization of Workflow and Structure
Experimental Workflow Diagram
Caption: Workflow for the structural analysis of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride using NMR spectroscopy.
Molecular Structure with Key NMR Correlations
Caption: Key through-bond NMR correlations in 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride.
Conclusion: A Synergistic Approach to Structural Elucidation
The structural analysis of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is effectively and unambiguously achieved through the synergistic application of ¹H and ¹⁹F NMR spectroscopy. ¹H NMR provides a detailed map of the proton framework, while ¹⁹F NMR offers a highly sensitive and resolved window into the electronic environment of the sulfonyl fluoride moiety. The combination of chemical shift data, integration, and spin-spin coupling constants (both ¹H-¹H and ¹H-¹⁹F) allows for a complete and confident assignment of the molecular structure. For molecules with greater complexity, the use of 2D NMR techniques would provide further confirmation of the structural assignments. This comprehensive approach to structural verification is indispensable in the fields of medicinal chemistry and drug development, ensuring the foundational integrity of subsequent research and development efforts.[1][8]
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Application Note: Late-Stage Functionalization of Peptides with 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (FP-ESF)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Toolbox for Peptide Diversification
The therapeutic landscape is increasingly shaped by peptides and their derivatives, owing to their high specificity and potency. Late-stage functionalization (LSF) of peptides has emerged as a critical strategy in drug discovery, enabling the diversification of lead compounds to enhance their pharmacokinetic and pharmacodynamic properties.[1][2][3] This approach allows for the introduction of novel functionalities onto a pre-assembled peptide backbone, streamlining the generation of peptide libraries with improved characteristics.
This application note introduces a novel reagent, 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (FP-ESF), for the late-stage functionalization of peptides. FP-ESF belongs to the class of sulfonyl fluorides, which are known to participate in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[4][5] This reagent offers a unique combination of a reactive sulfonyl fluoride warhead for covalent modification of specific amino acid residues and a versatile formyl-pyrazole moiety. The formyl group can be subsequently derivatized, opening avenues for dual functionalization or the attachment of reporter tags, imaging agents, or other bioactive molecules.
Mechanism of Action: Covalent Modification via SuFEx Chemistry
The core of the FP-ESF utility lies in the SuFEx reaction, a highly efficient and specific "click" chemistry transformation. The sulfonyl fluoride group of FP-ESF acts as an electrophile that reacts with nucleophilic residues on the peptide chain. Primarily, this involves the phenolic hydroxyl group of tyrosine and the primary amine of lysine.[4][5] The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonamide or sulfonate ester bond.
The pyrazole ring, being a stable aromatic heterocycle, serves as a robust linker.[6][7] The formyl group at the 3-position of the pyrazole offers a secondary reactive handle for post-conjugation modifications, such as reductive amination or condensation reactions.
Figure 1: General mechanism of peptide functionalization with FP-ESF.
Experimental Protocols
Materials and Reagents
-
Peptide Substrate: Lyophilized peptide of interest.
-
FP-ESF Reagent: 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Analytical Equipment: Liquid chromatography-mass spectrometry (LC-MS) system.
Protocol 1: General Procedure for Peptide Functionalization with FP-ESF
This protocol outlines the general steps for the covalent modification of a peptide with FP-ESF in solution.
-
Peptide Dissolution: Dissolve the lyophilized peptide in anhydrous DMF or DMSO to a final concentration of 1-5 mM.
-
Reagent Preparation: Prepare a stock solution of FP-ESF in the same anhydrous solvent at a concentration of 10-50 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the FP-ESF stock solution. A molar excess of FP-ESF (typically 2-10 equivalents) is recommended.
-
Base Addition: Add DIPEA or TEA to the reaction mixture to a final concentration of 50-100 mM. The base facilitates the deprotonation of the nucleophilic side chains.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction progress can be monitored by LC-MS.
-
Quenching: Quench the reaction by adding an excess of 1 M Tris-HCl, pH 8.0.
-
Purification: Purify the functionalized peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the modified peptide by LC-MS analysis.[8][9]
Figure 2: Workflow for peptide functionalization with FP-ESF.
Characterization and Data Analysis
The successful functionalization of the peptide should be confirmed using analytical techniques such as LC-MS and HPLC.[10][11]
Expected Mass Shift
The covalent attachment of the FP-ESF moiety to a peptide will result in a predictable mass increase. The mass of the added group (C₆H₅FN₂O₂S) is approximately 204.01 Da.
Table 1: Hypothetical LC-MS Data for a Model Peptide (Tyr-Val-Asp-Gly-Ala)
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unmodified Peptide | 523.22 | 523.25 |
| FP-ESF Modified Peptide | 727.23 | 727.28 |
HPLC Analysis
RP-HPLC can be used to assess the purity of the functionalized peptide. A successful reaction will show a new peak corresponding to the modified peptide with a different retention time compared to the starting material.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low reaction efficiency | Insufficient amount of FP-ESF or base. | Increase the molar excess of FP-ESF and/or the concentration of the base. |
| Steric hindrance around the target residue. | Increase the reaction time and/or temperature (up to 37°C). | |
| Multiple products observed | Non-specific reactions. | Decrease the molar excess of FP-ESF and optimize the pH. |
| Reaction with multiple residues. | If site-selectivity is desired, consider using protecting groups for other reactive residues. | |
| Degradation of the peptide | Harsh reaction conditions. | Ensure the use of high-purity anhydrous solvents and fresh reagents. Monitor the reaction closely to avoid prolonged incubation. |
Application Highlight: Dual Functionalization
The formyl group on the pyrazole ring of the FP-ESF adduct provides a handle for further modifications. For instance, a fluorescent dye with a primary amine can be conjugated to the aldehyde via reductive amination. This dual functionalization capability makes FP-ESF a valuable tool for creating sophisticated peptide-based probes and therapeutics.
Figure 3: Schematic of dual functionalization using FP-ESF.
Conclusion
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (FP-ESF) is a promising reagent for the late-stage functionalization of peptides. Its ability to covalently modify peptides through SuFEx chemistry, coupled with the potential for secondary modification of the formyl group, provides a versatile platform for the development of novel peptide therapeutics, diagnostic agents, and research tools. The protocols and guidelines presented in this application note offer a starting point for researchers to explore the utility of this novel reagent in their own work.
References
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Pal, S., & 't Hart, P. (2025). Late-Stage Functionalization of Peptides on Solid-Phase via Photochemical Decarboxylative Arylation. In Peptide Libraries (pp. 1-13). Humana, New York, NY. [Link]
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Zhu, R., & Yu, J. Q. (2021). Late-Stage Functionalization and Diversification of Peptides by Internal Thiazole-Enabled Palladium-Catalyzed C(sp3)–H Arylation. ACS Catalysis, 11(24), 15156-15165. [Link]
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Li, Z., Li, Y., Chen, P. R., & Wang, J. (2025). Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. Journal of the American Chemical Society. [Link]
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Li, Z., Li, Y., Chen, P. R., & Wang, J. (2025). Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. PubMed. [Link]
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Zhu, R., & Yu, J. Q. (2021). Late-Stage Functionalization and Diversification of Peptides by Internal Thiazole-Enabled Palladium-Catalyzed C(sp3)–H Arylation. ACS Publications. [Link]
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Nekrasov, D. D. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Molecules, 26(4), 936. [Link]
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Nekrasov, D. D. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]
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Hao, L., Gao, X., Zhou, T., Cao, J., Sun, Y., Dang, Y., & Pan, D. (2020). Characterization and purity analysis of the synthetic peptides. The Royal Society of Chemistry. [Link]
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USP. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. US Pharmacopeia (USP). [Link]
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Kumar, A., & Singh, J. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
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Kumar, A., & Singh, J. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
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- 5. Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsra.net [ijsra.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. usp.org [usp.org]
In Vitro Assay Protocols for 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (F-Py-SO2F) Reactive Probes: A Detailed Technical Guide
Introduction: The Expanding Utility of Sulfonyl Fluoride Probes in Chemical Biology
The field of chemical biology has witnessed a renaissance in the development and application of covalent probes for understanding protein function, identifying novel drug targets, and developing next-generation therapeutics. Among the various electrophilic "warheads" utilized, sulfonyl fluorides (SFs) have emerged as a privileged class.[1] Their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues—including serine, threonine, lysine, tyrosine, and histidine—makes them exceptionally versatile tools.[1][2] This broad reactivity, which is highly dependent on the specific protein microenvironment, allows for the exploration of a wider range of the proteome compared to more restricted, cysteine-focused probes.[3]
This guide provides a comprehensive overview and detailed in vitro assay protocols for a specific sulfonyl fluoride probe: 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, hereafter referred to as F-Py-SO2F. The pyrazole scaffold is a common motif in kinase inhibitors, suggesting that F-Py-SO2F may have utility in profiling this important class of enzymes.[1] The protocols herein are designed to be adaptable and provide a robust framework for researchers, scientists, and drug development professionals to characterize the reactivity, selectivity, and potency of F-Py-SO2F and similar reactive probes.
Mechanism of Action: Proximity-Enhanced Covalent Modification
The F-Py-SO2F probe, like other sulfonyl fluorides, acts as an electrophile. The core principle of its application in activity-based protein profiling (ABPP) lies in its ability to form a stable, covalent bond with nucleophilic residues within the active or binding sites of target proteins.[4] The reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, where a nucleophilic amino acid side chain attacks the electrophilic sulfur atom, displacing the fluoride ion.[3]
This reaction is not promiscuous; it is significantly accelerated by the proximity and favorable orientation of the probe within a protein's binding pocket.[3] This "proximity-enhanced reactivity" is a key feature that allows sulfonyl fluoride probes to selectively label proteins for which they have a non-covalent binding affinity, thereby providing a snapshot of the functional state of these proteins in a complex biological sample.
Section 1: Initial Characterization of F-Py-SO2F Reactivity
Before proceeding to complex proteomic experiments, it is crucial to characterize the fundamental reactivity and stability of the F-Py-SO2F probe.
Protocol 1.1: Assessment of Hydrolytic Stability
This protocol determines the stability of the F-Py-SO2F probe in aqueous buffer, which is essential for designing subsequent experiments with appropriate incubation times.
Principle: The probe is incubated in a standard assay buffer over a time course, and its degradation (hydrolysis of the sulfonyl fluoride to sulfonic acid) is monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Materials:
-
F-Py-SO2F
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard (e.g., 1,4-dicyanobenzene)[2]
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of F-Py-SO2F in DMSO.
-
Prepare a working solution by diluting the stock solution in PBS (pH 7.4) to a final concentration of 100 µM. Include a final DMSO concentration of 1% or less to minimize solvent effects. Add an internal standard at a fixed concentration.
-
Incubate the working solution at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture.[2]
-
Immediately analyze the aliquot by HPLC or LC-MS to quantify the remaining intact F-Py-SO2F relative to the internal standard.
-
Plot the percentage of remaining F-Py-SO2F against time and calculate the half-life (t½) of the probe in the aqueous buffer.
Data Interpretation: A longer half-life indicates greater stability, allowing for longer incubation times in subsequent labeling experiments. Probes with very short half-lives may require shorter incubation periods or modified buffer conditions.
Section 2: Gel-Based Activity-Based Protein Profiling (ABPP)
Gel-based ABPP is a straightforward and widely used method for the initial visualization of protein targets of a reactive probe in a complex proteome.[5] This approach can rapidly confirm if the F-Py-SO2F probe covalently labels proteins and can be used in a competitive profiling format to assess target engagement by a non-covalent inhibitor.
Workflow for Gel-Based ABPP
Caption: Workflow for gel-based activity-based protein profiling.
Protocol 2.1: Direct Labeling of Proteomes with a Tagged F-Py-SO2F Probe
This protocol assumes the availability of an F-Py-SO2F probe conjugated to a reporter tag, such as a fluorophore (e.g., rhodamine) or a "clickable" handle (e.g., an alkyne or azide) for two-step labeling.
Materials:
-
Cell or tissue lysate (e.g., prepared in PBS with 0.1% SDS)
-
F-Py-SO2F probe with a reporter tag (e.g., alkyne-tagged F-Py-SO2F)
-
Bradford or BCA protein assay kit
-
For two-step labeling: Azide-fluorophore (e.g., Azide-TAMRA), CuSO₄, and a reducing agent (e.g., sodium ascorbate)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS). Determine the protein concentration using a Bradford or BCA assay and normalize all samples to a final concentration of 1-2 mg/mL.[1]
-
Probe Labeling:
-
To a 50 µL aliquot of the normalized proteome, add the tagged F-Py-SO2F probe from a DMSO stock to a final concentration of 1 µM. Include a DMSO-only control.
-
Incubate the reaction at room temperature for 30-60 minutes.[5]
-
-
Click Chemistry (for two-step labeling):
-
If using a "clickable" probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent reporter. Add the azide-fluorophore, CuSO₄, and sodium ascorbate to the labeled lysate and incubate for 1 hour at room temperature.[1]
-
-
SDS-PAGE and Visualization:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
Data Interpretation: The appearance of fluorescent bands in the probe-treated lane, which are absent in the control lane, indicates that F-Py-SO2F is covalently modifying proteins in the lysate. The molecular weights of these bands provide initial clues as to the identity of the targets.
Protocol 2.2: Competitive Profiling to Validate Target Engagement
This protocol is used to confirm that the labeling of a specific protein by F-Py-SO2F is due to binding at a specific site and can be used to determine the potency (IC₅₀) of a non-covalent inhibitor for that target.
Procedure:
-
Proteome Preparation: Prepare and normalize the proteome as described in Protocol 2.1.
-
Inhibitor Pre-incubation: Pre-incubate aliquots of the proteome with a range of concentrations of a known or putative inhibitor for 30 minutes at room temperature. Include a vehicle control (DMSO).[1]
-
Probe Labeling and Visualization:
-
Add the tagged F-Py-SO2F probe to each sample at a fixed concentration (e.g., 1 µM) and incubate for 30-60 minutes.
-
Proceed with click chemistry (if applicable), SDS-PAGE, and fluorescence scanning as described in Protocol 2.1.
-
Data Interpretation: A dose-dependent decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes indicates that the inhibitor is competing with the F-Py-SO2F probe for binding to that protein. The band intensities can be quantified to calculate an IC₅₀ value for the inhibitor.[1]
Section 3: Mass Spectrometry-Based Proteomics for Target Identification
While gel-based methods are excellent for initial screening, mass spectrometry (MS) is the gold standard for definitively identifying the protein targets of a reactive probe and mapping the precise site of covalent modification.[4]
Workflow for MS-Based Target Identification
Caption: Workflow for MS-based target identification using a biotinylated probe.
Protocol 3.1: Intact Protein Mass Analysis
This method provides direct evidence of covalent modification by measuring the mass shift of a purified protein upon incubation with the F-Py-SO2F probe.
Materials:
-
Purified target protein (1-10 µM)
-
F-Py-SO2F
-
Volatile buffer (e.g., 20 mM ammonium acetate, pH 7.4)[1]
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Incubate the purified protein with a molar excess (e.g., 5- to 10-fold) of F-Py-SO2F in a volatile buffer for a set time (e.g., 1-4 hours) at a controlled temperature. Include a vehicle control.[1]
-
Sample Preparation: Quench the reaction (e.g., by adding 0.1% formic acid) and desalt the sample using a C4 ZipTip or equivalent.[1]
-
LC-MS Analysis: Analyze the samples by LC-MS.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein in both the treated and control samples. An increase in mass in the treated sample corresponding to the mass of the F-Py-SO2F probe (minus HF) confirms covalent adduction.
Protocol 3.2: Bottom-Up Proteomics for Target and Site Identification
This protocol uses a biotin-tagged F-Py-SO2F probe to enrich and identify targets from a complex proteome.
Materials:
-
Biotin-tagged F-Py-SO2F probe
-
Cell or tissue lysate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
LC-MS/MS system
Procedure:
-
Proteome Labeling: Incubate the lysate with the biotin-tagged F-Py-SO2F probe as described in Protocol 2.1.
-
Enrichment: Add pre-washed streptavidin-agarose beads to the labeled lysate and incubate for 1.5 hours to capture the biotinylated proteins.[3]
-
Washing: Pellet the beads and wash extensively with a series of buffers (e.g., PBS + 0.5% SDS, 6 M Urea, and PBS) to remove non-specifically bound proteins.[3]
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.[1]
-
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS.
-
Data Analysis: Search the resulting MS/MS data against a protein database to identify the enriched proteins. The specific peptide containing the F-Py-SO2F modification will have a characteristic mass shift, allowing for the identification of the exact amino acid residue that was labeled.
Section 4: Kinetic Analysis of Covalent Inhibition
For a confirmed protein target, it is essential to quantify the efficiency of the covalent interaction. The key parameter for irreversible covalent inhibitors is the second-order rate constant, k_inact/K_i, which reflects both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).
Protocol 4.1: Determination of k_inact and K_i
This protocol describes a method to determine the kinetic parameters of covalent inhibition using a continuous enzyme activity assay.
Materials:
-
Purified target enzyme
-
F-Py-SO2F
-
Substrate for the enzyme (preferably fluorogenic or chromogenic)
-
Assay buffer
-
Plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified enzyme and F-Py-SO2F at various concentrations in the assay buffer.
-
Time-Course Inhibition Assay:
-
In a multi-well plate, initiate the enzymatic reaction by adding the substrate to the enzyme.
-
At the same time, add different concentrations of F-Py-SO2F to the reaction mixtures.
-
Monitor the reaction progress (e.g., fluorescence or absorbance) over time in a plate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation over time. The rate of the reaction will decrease over time as the enzyme is progressively inactivated.
-
Determine the observed rate of inactivation (k_obs) at each inhibitor concentration by fitting the progress curves to a single exponential decay equation.
-
Plot k_obs versus the inhibitor concentration. Fit the data to the following hyperbolic equation to determine k_inact and K_i:
-
k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.
-
-
The covalent efficiency is then calculated as k_inact/K_i .
-
Data Presentation:
| Parameter | Description | Unit |
| K_i | Inhibition constant, reflecting the initial non-covalent binding affinity. | µM |
| k_inact | Maximum rate of inactivation at saturating inhibitor concentrations. | min⁻¹ or s⁻¹ |
| k_inact/K_i | Second-order rate constant, representing the efficiency of covalent modification. | M⁻¹s⁻¹ |
Conclusion and Future Perspectives
The protocols detailed in this guide provide a comprehensive framework for the in vitro characterization of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (F-Py-SO2F) reactive probes. By systematically applying these gel-based, mass spectrometry, and kinetic assays, researchers can effectively identify protein targets, validate engagement, and quantify the potency and selectivity of this and other novel covalent probes. The adaptability of these methods allows for their application in diverse areas of research, from fundamental studies of enzyme function to the discovery and optimization of covalent drugs. As the chemical toolbox for covalent modification of proteins continues to expand, the rigorous and systematic application of these in vitro assays will be paramount to advancing our understanding of the ligandable proteome and developing innovative therapeutic strategies.
References
-
(2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]
-
(2023). ProteomeXchange Dataset PXD042307. ProteomeXchange. [Link]
-
(2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PMC. [Link]
-
(2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI. [Link]
-
Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. [Link]
-
(2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. [Link]
-
(2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. ResearchGate. [Link]
-
(2020). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. PubMed. [Link]
-
(2020). Structure-based design and analysis of SuFEx chemical probes. PMC. [Link]
-
(2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. RSC Publishing. [Link]
-
(2014). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes | ACS Chemical Biology. ACS Publications. [Link]
-
(2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC. [Link]
-
(2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. [Link]
-
(2019). Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC. [Link]
-
(2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]
-
(2011). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. [Link]
- (n.d.). Novel crystalline form of 2-{3-[2-(1-{[3,5-bis(difluoromethyl)-1h-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SuFEx for 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride .
This bifunctional hub presents two competing challenges:
-
Low Intrinsic Electrophilicity: As an alkyl sulfonyl fluoride, the S(VI)-F bond is significantly less reactive than traditional aromatic sulfonyl fluorides or SO₂F₂ gas[1].
-
Chemoselectivity Risks: The highly electrophilic C3-formyl group readily undergoes Schiff base (imine) formation with primary amines, competing directly with S–N bond formation. Furthermore, the use of strong bases to force the unreactive S(VI)-F bond can trigger retro-Michael elimination, reverting the molecule to ethenesulfonyl fluoride (ESF) and the free pyrazole[2][3].
This guide provides field-proven, self-validating protocols to bypass these issues through strategic catalyst selection and mechanistic control.
Diagnostic Decision Workflow
Before setting up your reaction, use the following decision matrix to select the appropriate catalytic pathway based on your target nucleophile.
Diagnostic workflow for selecting SuFEx conditions based on nucleophile type.
Frequently Asked Questions (Troubleshooting)
Q: Why is my sulfonyl fluoride failing to react with phenols under standard DBU or BEMP catalysis? A: Your substrate is an alkyl sulfonyl fluoride, which possesses high thermodynamic stability and resistance to typical basic activation[1][3]. While strong bases like DBU (pKₐ ~13.5) or BEMP (pKₐ ~27) are standard for unreactive S(VI)-F bonds[2][4], they aggressively deprotonate the slightly acidic α-protons of the ethanesulfonyl group. This triggers a retro-Michael elimination, destroying your starting material[2][3]. To solve this, switch to a milder base like Cs₂CO₃, which leverages the pyrazole ring's intramolecular non-covalent interactions to activate the S-F bond without causing elimination[1].
Q: When reacting with primary amines, I observe a complex mixture with no desired sulfonamide. What is happening? A: You are observing a chemoselectivity failure. The C3-formyl group is highly electrophilic and rapidly reacts with free primary amines to form an imine (Schiff base) before the sluggish S(VI)-F bond can undergo SuFEx. To achieve chemoselective S–N coupling, you must mask the amine. Use N-trimethylsilyl (TMS) protected amines paired with a Lewis acid catalyst like Ca(NTf₂)₂[5]. The calcium center activates the sulfonyl fluoride, while the TMS group captures the leaving fluoride, forming the sulfonamide without ever generating a free amine that could attack the aldehyde[5].
Q: Can I use aqueous buffer systems for this reaction? A: It is highly discouraged for this specific molecule. While SuFEx chemistry generally boasts excellent hydrolytic stability in aqueous media[3][6], the unprotected formyl group on your substrate is prone to hydration, aldol condensations, or oxidation under basic aqueous conditions. Strictly anhydrous organic solvents (e.g., MeCN, CH₂Cl₂) are required.
Quantitative Catalyst Optimization Data
The following table summarizes the causal relationship between catalyst choice, chemoselectivity, and reaction success for this specific bifunctional molecule.
| Catalyst System | Target Nucleophile | Chemoselectivity (SO₂F vs. CHO) | Risk of Retro-Michael | Expected Yield |
| DBU (20 mol%) | Phenols | High | High | Low (<40%) |
| BEMP (20 mol%) | Phenols | High | Very High | Low (<30%) |
| Cs₂CO₃ (0.5 equiv) | Phenols | High | Low | Excellent (>85%) |
| BTMG (5 mol%) + HMDS | Phenols | High | Low | Excellent (>90%) |
| Ca(NTf₂)₂ (20 mol%) | TMS-Amines | Excellent | Low | Excellent (>80%) |
| Free Amines (No Cat) | Amines | Poor (Imine formation) | Low | 0% (Desired) |
Mechanistic Pathway: Lewis Acid Activation
To understand why the Ca(NTf₂)₂ / TMS-Amine system is mandatory for amine nucleophiles, review the self-validating catalytic cycle below. The silicon atom effectively captures the fluoride source, freeing the Lewis acid for continuous catalysis and preventing the generation of HF or free basic amines[5].
Mechanistic pathway of Ca(NTf2)2-catalyzed SuFEx with TMS-amines.
Step-by-Step Experimental Methodologies
Protocol A: Chemoselective Phenol Coupling (Cs₂CO₃ Mediated)
Use this protocol when coupling the sulfonyl fluoride to phenols or aryl silyl ethers. This method relies on intramolecular non-covalent interactions to activate the S-F bond, avoiding harsh bases[1].
-
Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target phenol (1.3 equiv, 0.65 mmol)[1].
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a substrate concentration of 0.2 M (2.5 mL).
-
Catalyst Initiation: Add solid Cesium Carbonate (Cs₂CO₃, 0.5 equiv, 0.25 mmol) to the mixture[1].
-
Reaction: Seal the vial and stir the suspension vigorously at room temperature (20–25 °C) for 16 hours.
-
Monitoring: Track the reaction via LC-MS. The pyrazole nitrogen (N2) coordinates with the S(VI) center, acting as an internal switch to enhance electrophilicity without deprotonating the α-carbon[1].
-
Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: Chemoselective Amine Coupling (Ca(NTf₂)₂ Catalyzed)
Use this protocol when coupling to amines. It strictly requires TMS-protected amines to prevent the formyl group from reacting[5].
-
Preparation: In a glovebox or under a strict argon atmosphere, add anhydrous Calcium Bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂, 20 mol%, 0.1 mmol) to an oven-dried reaction vial[5].
-
Substrate Addition: Dissolve 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol) in anhydrous MeCN (2.5 mL, 0.2 M) and transfer it to the vial containing the catalyst.
-
Nucleophile Addition: Add the N-trimethylsilyl (TMS) protected amine (1.2 equiv, 0.6 mmol) via a microsyringe[5]. (CRITICAL: Do not use free primary amines).
-
Reaction: Seal the vial and stir at room temperature. The reaction is typically complete within 2–4 hours. If LC-MS indicates sluggish conversion, elevate the temperature to 50 °C[5].
-
Workup: Quench the reaction with deionized water (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography.
References
- Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC - NIH -
- Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions - ChemRxiv -
- ARTICLE - La Trobe -
- Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC - NIH -
- Sulfur fluoride exchange - PMC - NIH -
- Accelerated SuFEx Click Chemistry for Modular Synthesis - ChemRxiv -
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic bottlenecks you will encounter when synthesizing 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride.
This transformation relies on the aza-Michael addition of a tautomeric heterocycle to ethenesulfonyl fluoride (ESF). While ESF is a highly efficient bis-electrophile and a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1], its extreme reactivity requires precise control over kinetics and basicity to prevent polymerization, loss of regioselectivity, and premature fluoride displacement[2][3].
I. Mechanistic Workflow & Failure Pathways
To successfully troubleshoot this reaction, we must first map the competing chemical pathways. The S(VI)-F bond is remarkably stable to mild bases, but the vinyl group is susceptible to anionic polymerization, and the pyrazole's tautomeric nature introduces regioselectivity challenges.
Fig 1: Reaction pathways and failure modes in the aza-Michael addition of 3-formyl-1H-pyrazole to ESF.
II. Quantitative Optimization Data
The choice of base and temperature dictates the dominant pathway. The table below summarizes the causality between reaction conditions and product distribution based on established SuFEx and aza-Michael parameters[3][4].
| Base (Equivalents) | Solvent | Temp. | Conversion | N1:N2 Ratio (3-formyl : 5-formyl) | Mechanistic Observation |
| None | MeCN | RT | <10% | N/A | Insufficient nucleophilicity of neutral pyrazole. |
| TEA (0.1 eq) | MeCN | RT | 85% | 90:10 | Catalytic base provides a good balance of rate and regioselectivity. |
| DIPEA (1.5 eq) | DCM | 0 °C → RT | 92% | 95:5 | Optimal. Steric bulk minimizes ESF degradation; low temp ensures kinetic control. |
| DBU (1.0 eq) | THF | 60 °C | <30% | 60:40 | High temp favors thermodynamic 5-formyl isomer; strong base polymerizes ESF. |
| K₂CO₃ (2.0 eq) | DMF | 80 °C | <10% | N/A | Complete degradation of ESF; base-catalyzed aldol condensation of the formyl group. |
III. Troubleshooting & FAQs
Q1: My overall yield is extremely low, and the reaction mixture turns dark brown/black. What is happening? A: You are observing the base-catalyzed anionic polymerization of ESF. ESF is an exceptionally reactive Michael acceptor[1]. If you use strong bases (like DBU, alkoxides, or excess K₂CO₃) or allow the reaction to heat up, the vinyl group will polymerize rather than undergo the desired 1,4-addition. Corrective Action: Switch to a milder, sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA) or use strictly catalytic amounts of Triethylamine (TEA) (0.1–0.2 eq)[3]. Maintain the reaction concentration around 0.2 M in a polar aprotic solvent (DCM or MeCN) and ensure the temperature does not exceed 25 °C.
Q2: NMR analysis shows a mixture of two products with identical masses. How do I improve regioselectivity? A: 3-formyl-1H-pyrazole exists in a tautomeric equilibrium with 5-formyl-1H-pyrazole. Alkylation can occur at either nitrogen. The desired N1 alkylation (yielding the 3-formyl product) is kinetically favored because it is less sterically hindered than the N2 position (which is adjacent to the bulky formyl group). However, under thermodynamic conditions (heat, strong base), the reaction becomes reversible, and the ratio shifts toward a mixture. Corrective Action: Run the reaction strictly at 0 °C and slowly warm to room temperature to trap the kinetic product. Utilizing a bulky base like DIPEA further increases the steric penalty for the transition state leading to the N2-alkylated byproduct.
Q3: I am losing the sulfonyl fluoride group; Mass Spectrometry shows a loss of 19 Da (fluoride) or the formation of sulfonamides. Why? A: The S(VI)-F bond is generally inert to hydrolysis and non-nucleophilic bases, which is why it is the premier functional group for SuFEx chemistry[2]. However, it will undergo premature fluoride exchange if exposed to strongly nucleophilic amines. If you are using a primary or secondary amine as a base, it will directly attack the sulfur center. Corrective Action: Strictly use non-nucleophilic tertiary amines. Furthermore, ensure your 3-formyl-1H-pyrazole starting material is highly pure and free of residual nucleophilic impurities (e.g., ammonia or hydrazine from upstream synthesis).
Q4: The formyl group is disappearing, and I am seeing complex oligomeric mixtures. How can I protect it? A: The aldehyde at the 3-position is susceptible to base-catalyzed aldol condensations, especially if the reaction is run at high concentrations with strong bases. Corrective Action: If optimizing the base (as in Q1) does not resolve the issue, pre-protect the formyl group as a dimethyl acetal (using trimethyl orthoformate and catalytic p-TsOH). Perform the aza-Michael addition on the acetal-protected pyrazole, and then deprotect using mild aqueous acid (e.g., 1 M HCl in THF) to regenerate the formyl group. The S(VI)-F bond will easily survive this mild acidic deprotection[4].
IV. Standard Operating Protocol: Optimized Aza-Michael Addition
This protocol is designed as a self-validating system: the use of low temperatures and a sterically hindered base inherently prevents the two most common failure modes (polymerization and thermodynamic isomerization).
Reagents & Equipment:
-
3-formyl-1H-pyrazole (1.0 equiv, strictly anhydrous)
-
Ethenesulfonyl fluoride (ESF) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (0.2 equiv, distilled over CaH₂)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried glassware under Argon or Nitrogen atmosphere.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-formyl-1H-pyrazole (1.0 mmol) and purge the vessel with Argon for 5 minutes.
-
Solvation: Dissolve the pyrazole in 5.0 mL of anhydrous DCM (0.2 M concentration).
-
Base Addition: Add DIPEA (0.2 mmol, 35 μ L) via a microsyringe. Stir for 5 minutes at room temperature to ensure homogeneity.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Mechanistic note: Cooling is critical here to establish kinetic control before the electrophile is introduced.
-
Electrophile Addition: Slowly add ESF (1.2 mmol) dropwise over 2 minutes. (Safety Warning: ESF is a potent alkylating agent; perform strictly in a fume hood with appropriate PPE).
-
Reaction Progression: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS until the pyrazole is consumed (typically 2-4 hours).
-
Quench & Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel, extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure N1-alkylated desired product.
V. References
-
Palladium-Catalyzed Fluorosulfonylvinylation of Organic Iodides. National Center for Biotechnology Information (NIH). Available at:[Link]
-
Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. ResearchGate. Available at:[Link]
-
Sulfur fluoride exchange. National Center for Biotechnology Information (NIH). Available at:[Link]
-
Sulfur Fluoride Exchange (SuFEx). Thieme Connect. Available at:[Link]
-
Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv. Available at:[Link]
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Decoding Covalent Engagement: A Mass Spectrometry Guide to Validating 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (FAP-SO2F)
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of covalent drug discovery, the precise validation of target engagement is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for validating the covalent binding of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (FAP-SO2F), a reactive probe leveraging the versatile sulfonyl fluoride (SO2F) warhead. We will explore the mechanistic underpinnings of FAP-SO2F reactivity, detail robust validation workflows, and compare its performance with alternative covalent modifiers.
The Rise of Sulfonyl Fluorides in Covalent Probing
The pursuit of targeted covalent inhibitors (TCIs) has seen a resurgence, driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins.[1][2] While traditional covalent warheads like acrylamides primarily target cysteine residues, sulfonyl fluorides have emerged as a "privileged" class of electrophiles.[3] Their balanced reactivity and stability in aqueous environments allow them to form covalent bonds with a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine.[3][4] This expanded targeting scope significantly broadens the "druggable" proteome beyond the limitations of cysteine-focused approaches.[2][5]
The reactivity of the SO2F group is attributed to the sulfur(VI) fluoride exchange (SuFEx) click chemistry, which provides a balance of stability and reactivity suitable for biological systems.[6][7] The FAP-SO2F probe combines this versatile warhead with a pyrazole-based recognition element, designed to direct its reactivity towards specific protein targets.
Mass Spectrometry: The Gold Standard for Covalent Adduct Validation
Mass spectrometry (MS) stands as a cornerstone technique for the unambiguous confirmation and characterization of covalent protein-ligand interactions.[8][9][10] Its ability to precisely measure molecular mass allows for the direct detection of the mass shift resulting from the covalent modification of a target protein by a probe like FAP-SO2F.[9][10] Two primary MS-based strategies are employed for this purpose: intact protein analysis and bottom-up proteomics (peptide mapping).
Intact Protein Mass Analysis: A Rapid First Look
This "top-down" approach involves analyzing the entire protein-inhibitor complex. It offers a rapid and straightforward method to confirm covalent binding and determine the stoichiometry of the interaction (i.e., the number of probe molecules bound per protein).[11]
Experimental Rationale: The core principle is to measure the mass of the target protein before and after incubation with FAP-SO2F. A mass increase corresponding to the molecular weight of the FAP-SO2F molecule provides direct evidence of covalent adduct formation.[10] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are essential for achieving the mass accuracy required to confidently assign the modification.[9]
Experimental Workflow: Intact Protein Analysis
Caption: Workflow for intact protein mass spectrometry analysis of covalent binding.
Detailed Protocol: Intact Protein Analysis
-
Incubation: Incubate the purified target protein (e.g., 5-10 µM) with an excess of FAP-SO2F (e.g., 50-100 µM) in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4) at 37°C for 1-4 hours. A control reaction with the vehicle (e.g., DMSO) should be run in parallel.[11]
-
Sample Cleanup: After incubation, remove excess, non-covalently bound probe and buffer salts using a desalting method such as solid-phase extraction (SPE) with a C4 or C8 cartridge.[12] This step is crucial for obtaining high-quality mass spectra.
-
LC-MS Analysis: Analyze the desalted sample by liquid chromatography-mass spectrometry (LC-MS). The LC step separates the modified protein from any remaining impurities. The eluent is then introduced into a high-resolution mass spectrometer.[13]
-
Data Analysis: The resulting mass spectrum will show a distribution of multiply charged ions. Deconvolute this spectrum to determine the zero-charge molecular weight of the protein.[11] Compare the mass of the FAP-SO2F-treated protein with the vehicle-treated control. A mass increase equivalent to the molecular weight of FAP-SO2F confirms covalent modification.
Bottom-Up Proteomics: Pinpointing the Binding Site
While intact mass analysis confirms if binding occurs, bottom-up proteomics, or peptide mapping, reveals where it occurs. This technique is essential for identifying the specific amino acid residue(s) modified by FAP-SO2F, providing critical insights for structure-activity relationship (SAR) studies and inhibitor optimization.[11][14]
Experimental Rationale: The protein-probe complex is enzymatically digested into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (MS/MS). The peptide carrying the FAP-SO2F modification will exhibit a specific mass shift. Fragmentation of this modified peptide in the mass spectrometer allows for the precise localization of the modification to a single amino acid residue.[9]
Experimental Workflow: Bottom-Up Proteomics
Caption: Workflow for bottom-up proteomics to identify the covalent binding site.
Detailed Protocol: Bottom-Up Proteomics
-
Protein Modification: Incubate the target protein with FAP-SO2F as described for the intact protein analysis.
-
Denaturation, Reduction, and Alkylation: Denature the protein using urea or guanidine-HCl to unfold it and make it accessible to proteolytic enzymes. Reduce disulfide bonds with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), and then alkylate the resulting free thiols with iodoacetamide to prevent them from reforming.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptide mixture using reverse-phase liquid chromatography and analyze the eluting peptides by tandem mass spectrometry. The mass spectrometer will first measure the mass-to-charge ratio of the intact peptides (MS1 scan) and then select specific peptides (including the modified ones) for fragmentation, generating MS/MS spectra.
-
Data Analysis: Search the acquired MS/MS data against a protein sequence database. Specialized software can identify peptides that have a mass modification corresponding to the addition of FAP-SO2F and pinpoint the modified residue based on the fragmentation pattern.
Comparison with Alternative Covalent Probes
The choice of a covalent warhead is a critical decision in probe design and drug discovery. While FAP-SO2F offers broad reactivity, it is important to consider its performance in the context of other commonly used electrophiles.
| Covalent Warhead | Common Target Residues | Reactivity Profile | Advantages | Disadvantages |
| Sulfonyl Fluoride (e.g., FAP-SO2F) | Ser, Thr, Lys, Tyr, Cys, His[3] | Moderately reactive, good stability[4] | Broad targeting scope, good biocompatibility. | Can be less reactive than other warheads, potentially requiring proximity and favorable orientation for efficient labeling. |
| Acrylamide | Cysteine[15] | Michael acceptor, relatively high reactivity | Well-established chemistry, good for targeting accessible cysteines. | Primarily limited to cysteine targeting, potential for off-target reactions with other nucleophiles. |
| Vinyl Sulfonamide | Cysteine, Lysine | More reactive than acrylamides[6] | Enhanced reactivity can lead to more efficient labeling. | Increased reactivity may lead to lower selectivity and potential for off-target effects. |
| Fluorosulfate | Tyrosine, Lysine, Serine | Less reactive than sulfonyl fluorides[6] | High biocompatibility and stability, can be highly selective due to lower intrinsic reactivity. | May require highly specific binding interactions to achieve covalent modification. |
Advanced MS Techniques for Covalent Probe Validation
Beyond basic intact mass and peptide mapping, more advanced MS-based techniques can provide deeper insights into the behavior of covalent probes like FAP-SO2F.
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic technique assesses the selectivity of a covalent probe across the entire proteome.[11] In a competitive ABPP experiment, a cell lysate or live cells are pre-treated with FAP-SO2F before adding a broad-spectrum, tagged covalent probe. Target engagement by FAP-SO2F will block the binding of the tagged probe, which can be quantified by mass spectrometry to reveal both on-target and off-target interactions.[11]
-
Targeted Proteomics: Methods like Multiple Reaction Monitoring (MRM) can be used to develop highly sensitive and high-throughput assays to quantify target engagement in complex biological samples.[16] This is particularly valuable for evaluating the kinetics of covalent modification in a cellular context.[16]
Conclusion
Mass spectrometry is an indispensable tool for the rigorous validation of covalent probes like 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride. The combination of intact protein analysis for rapid confirmation of binding and bottom-up proteomics for precise binding site identification provides a comprehensive and robust workflow. The unique properties of the sulfonyl fluoride warhead, with its ability to target a diverse range of nucleophilic amino acids, position FAP-SO2F as a valuable tool in chemical biology and drug discovery. By leveraging the power of mass spectrometry, researchers can confidently characterize the covalent interactions of this and other novel probes, accelerating the development of the next generation of targeted covalent therapeutics.
References
- Mass spectrometry methods and mathematical PK/PD model for decision tree-guided covalent drug development. Vertex AI Search.
- Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing). Vertex AI Search.
- Mass spectrometry methods and mathematical PK/PD model for decision tree-guided covalent drug development - PubMed. Vertex AI Search.
- Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry - Emery Pharma. Vertex AI Search.
- Validating Target Engagement of Propiolamide-Based Covalent Inhibitors: A Comparative Guide - Benchchem. Vertex AI Search.
- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification | Analytical Chemistry - ACS Publications. Vertex AI Search.
- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv. Vertex AI Search.
- Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC - NIH. Vertex AI Search.
- Using mass spectrometry chemoproteomics to advance covalent drug development - News-Medical.Net. Vertex AI Search.
- Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. Vertex AI Search.
- MS-Based Covalent Binding Analysis - ICE Bioscience. Vertex AI Search.
- Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. Vertex AI Search.
- Covalent functionalization of G protein-coupled receptors by small molecular probes. Vertex AI Search.
- Development of “beyond cysteine” covalent chemical probes and their application in next generation therapeutics - Queen's University Belfast. Vertex AI Search.
- Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Vertex AI Search.
- Covalent Chemical Tools for Profiling Post-Translational Modifications - Frontiers. Vertex AI Search.
- Covalent chemical probes - PMC - NIH. Vertex AI Search.
- Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities By Nathaniel Henning - eScholarship. Vertex AI Search.
- β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins | Journal of the American Chemical Society. Vertex AI Search.
- Sulfonyl Fluorides - Enamine. Vertex AI Search.
- A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent - PMC. Vertex AI Search.
- Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC. Vertex AI Search.
- SO2F Radical Sparkles From Sulfuryl Fluoride Gas - Research Communities. Vertex AI Search.
- Discovering covalent inhibitors of protein-protein interactions from trillions of sulfur(VI) fluoride exchange-modified oligonucleotides - PubMed. Vertex AI Search.
- Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC. Vertex AI Search.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. Vertex AI Search.
- Disentangling the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct - CNR-IRIS. Vertex AI Search.
- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. Vertex AI Search.
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Selectivity of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride for tyrosine vs lysine residues
Application Scientist Comparison Guide: Tuning the Selectivity of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (FPESF) for Tyrosine vs. Lysine
As chemoproteomic profiling advances, the demand for probes that can selectively map distinct nucleophilic microenvironments has surged. 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (FPESF) is a highly specialized, bifunctional electrophilic probe. Unlike traditional mono-warhead probes, FPESF features both a Sulfur(VI) Fluoride Exchange (SuFEx) group (ethane-1-sulfonyl fluoride) and a carbonyl electrophile (3-formyl-pyrazole).
This guide provides an in-depth mechanistic analysis of FPESF, benchmarking its performance against alternative probes, and detailing a self-validating experimental framework to isolate Tyrosine (Tyr) versus Lysine (Lys) reactivity in complex proteomes.
Mechanistic Causality: The Dual-Warhead Paradigm
To master FPESF, one must understand the divergent chemical kinetics of its two functional groups. The selectivity between Tyr and Lys is not absolute; rather, it is dictated by the local protein microenvironment, pH, and the thermodynamic stability of the resulting adducts.
-
The Sulfonyl Fluoride (SO₂F) Warhead: Sulfonyl fluorides are "context-dependent" electrophiles. In aqueous buffers, they are remarkably stable. However, when bound to a protein pocket, they undergo rapid SuFEx reactions with appropriately positioned nucleophiles. While SO₂F can react with the ϵ -amine of Lysine to form a sulfonamide, it exhibits a strong preference for the phenolate state of Tyrosine , forming a highly stable sulfonate ester. This preference is driven by the hard-hard interaction between the S(VI) center and the oxygen nucleophile [1].
-
The Formyl (Aldehyde) Warhead: The 3-formyl-pyrazole moiety is strictly selective for primary amines, primarily targeting Lysine residues (and N-termini). It reacts to form a Schiff base (imine). Crucially, this reaction is reversible under physiological conditions unless trapped via reductive amination (e.g., using sodium cyanoborohydride, NaCNBH₃) [2].
By manipulating these two pathways, FPESF can be deployed as a proximity-directed crosslinker, a Tyr-selective tag, or a Lys-selective tag.
Reaction pathways of FPESF detailing Tyrosine SuFEx vs. Lysine Schiff base modifications.
Performance Benchmarking: FPESF vs. Alternative Probes
When designing a chemoproteomic experiment, selecting the right probe is paramount. The table below synthesizes the quantitative and qualitative performance metrics of FPESF against industry-standard alternatives like XO44 [3] and FSBA.
| Probe Specification | Primary Target | Warhead Chemistry | Secondary Handle | Reversibility | Optimal pH |
| FPESF | Tyr / Lys | Aliphatic SO₂F + Aldehyde | Yes (Formyl group) | Tunable (Imine is reversible) | 6.5 - 8.0 |
| XO44 | Lysine (Kinases) | Arylsulfonyl Fluoride | Alkyne (Click) | Irreversible (Sulfonamide) | 7.4 - 8.0 |
| FSBA | Lys / Tyr (ATP sites) | Fluorosulfonylbenzoyl | None (Bulky Adenosine) | Irreversible | 7.5 - 8.5 |
| Aryl Fluorosulfates | Tyrosine | Fluorosulfate (-OSO₂F) | Varies (Usually Alkyne) | Irreversible (Sulfonate) | 7.4 |
The FPESF Advantage: Unlike XO44, which is rigidly designed to target catalytic lysines via an irreversible sulfonamide bond [3], FPESF's bifunctionality allows the unreacted formyl group to serve as a built-in bioorthogonal handle. If the SO₂F group anchors to a Tyrosine, the free formyl group can be subsequently tagged with an aminooxy-fluorophore or biotin, eliminating the need for copper-catalyzed click chemistry.
Self-Validating Experimental Workflow
To definitively prove whether a detected modification occurred on a Tyrosine or a Lysine, the protocol must be self-validating. The following workflow utilizes a differential reduction strategy . By splitting the sample and selectively locking the Lysine-imine bonds in only one aliquot, we create an internal control system that unambiguously deconvolutes Tyr vs. Lys reactivity.
Step-by-Step Protocol: Differential Deconvolution of FPESF Targets
Rationale: Aminooxy-biotin will only react with free formyl groups. If FPESF binds a Lysine via the formyl group (Schiff base), that formyl group is "occupied." However, because Schiff bases are reversible, they will dissociate during sample prep unless reduced.
-
Proteome Incubation:
-
Lyse cells in HEPES buffer (pH 7.4, amine-free).
-
Treat 2 mg/mL of proteome with 50 µM FPESF for 2 hours at room temperature.
-
-
Sample Splitting (The Validation Step):
-
Divide the lysate into two equal aliquots (Aliquot A and Aliquot B).
-
-
Differential Trapping:
-
Aliquot A (+ Reductant): Add 10 mM NaCNBH₃. Incubate for 1 hour. Causality: This irreversibly reduces the Lysine-Schiff bases to stable secondary amines. The formyl group is permanently consumed.
-
Aliquot B (No Reductant): Add vehicle (PBS). Causality: Lysine-Schiff bases remain reversible.
-
-
Bioorthogonal Tagging:
-
Add 100 µM Aminooxy-PEG4-Biotin to both aliquots. Incubate for 2 hours at slightly acidic pH (pH 6.5) to accelerate oxime ligation.
-
Mechanism: In Aliquot B, the reversible Lysine imines dissociate, freeing the formyl group to react with the aminooxy-biotin. In Aliquot A, only probes that bound to Tyrosine (via SO₂F) have a free formyl group available for tagging.
-
-
Enrichment & LC-MS/MS:
-
Perform streptavidin pulldown, on-bead trypsin digestion, and LC-MS/MS analysis.
-
-
Data Interpretation:
-
Peptides enriched in both A and B represent Tyrosine modifications (SO₂F driven).
-
Peptides enriched only in B represent Lysine modifications (Formyl driven).
-
Self-validating differential reduction workflow to isolate Tyrosine vs. Lysine selectivity.
Conclusion
FPESF is not a blunt instrument; it is a highly tunable probe that bridges the gap between SuFEx chemistry and classic aldehyde bioconjugation. By understanding the thermodynamic stability of the S-O (Tyrosine) versus C=N (Lysine) bonds, researchers can exploit FPESF to achieve unprecedented resolution in mapping protein active sites and interaction interfaces[4].
References
-
Hett, E. C., et al. "Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes." ACS Chemical Biology, 2015.[Link]
-
Hacker, S. M., et al. "Global profiling of lysine reactivity and ligandability in the human proteome." Nature Chemistry, 2017.[Link]
-
Zhao, Q., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society, 2017.[Link]
-
Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.[Link]
Benchmarking 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride against Traditional SuFEx Reagents
A Comprehensive Guide to Next-Generation Bifunctional Click Hubs
Executive Summary
Since its introduction in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed modular chemical synthesis. However, the field is currently undergoing a paradigm shift. Researchers are moving away from simple, first-generation connectors toward highly programmable, bifunctional hubs[1].
This guide objectively benchmarks 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride —a sophisticated, sp³-enriched bifunctional reagent—against traditional SuFEx reagents like sulfuryl fluoride (SO₂F₂) and ethenesulfonyl fluoride (ESF). By combining a privileged pyrazole pharmacophore, an orthogonal aldehyde handle, and an aliphatic sulfonyl fluoride, this reagent provides unprecedented versatility for diversity-oriented synthesis and late-stage functionalization in drug discovery[2].
The Mechanistic Advantage: Why Bifunctional Aliphatic Hubs?
To understand the utility of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, we must analyze the structural and mechanistic limitations of its predecessors:
-
Escaping Flatland: Traditional aryl sulfonyl fluorides (Ar-SO₂F) are planar. In contrast, aliphatic sulfonyl fluorides introduce critical sp³ character, which is highly desirable in medicinal chemistry for improving aqueous solubility, metabolic stability, and target specificity.
-
Controlled Reactivity: ESF is a powerful SuFEx hub but doubles as a highly reactive Michael acceptor, making it prone to unwanted polymerization or side reactions with off-target nucleophiles[1]. The saturated ethane spacer in our benchmarked reagent eliminates this Michael reactivity, ensuring the S(VI)-F bond remains a stable "sleeping beauty" until specifically activated by a catalyst[3].
-
True Orthogonality: The presence of the 3-formyl group on the pyrazole ring allows for dual, independent functionalization. The aldehyde can undergo reductive amination or condensation without disturbing the S-F bond, and the S-F bond can undergo SuFEx without affecting the aldehyde[2].
Orthogonal reactivity pathways of the bifunctional pyrazole-SO2F hub.
Benchmarking Data: Comparative Performance
The following table summarizes the quantitative and qualitative performance metrics of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride against traditional alternatives.
| Metric | SO₂F₂ (Sulfuryl Fluoride) | ESF (Ethenesulfonyl Fluoride) | Aryl-SO₂F (Standard) | 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |
| Physical State | Gas | Liquid | Solid / Liquid | Solid / Liquid |
| Bench Stability | High (but requires gas cylinder) | Moderate (prone to polymerization) | Very High | Very High |
| Orthogonal Handles | None | Michael Acceptor (often competes) | Typically None | Aldehyde (Formyl) |
| Toxicity / Handling | High (Toxic gas, specialized setup) | High (Strong alkylating agent) | Low | Low (Standard bench handling) |
| SuFEx Kinetics | Extremely Fast | Very Fast | Moderate to Fast | Moderate (Requires DBU/BEMP activation) |
| Primary Application | Simple sulfates / sulfamides | 2-carbon linkages, Michael addition | Standard aryl hubs | Bifunctional library generation, MedChem |
Experimental Workflows: Self-Validating Protocols
To demonstrate the authoritative utility of this reagent, we outline two self-validating, step-by-step protocols. These workflows highlight the causality behind the reagent choices, proving the absolute orthogonality of the functional groups.
Protocol A: Aldehyde Derivatization Followed by SuFEx
Objective: Functionalize the pyrazole core first, leaving the SuFEx handle intact for late-stage conjugation.
Step 1: Reductive Amination of the Formyl Group
-
Reagents: 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (1.0 eq), Primary Amine (1.2 eq), NaBH(OAc)₃ (1.5 eq), 1,2-Dichloroethane (DCE).
-
Procedure: Dissolve the hub and amine in DCE. Stir for 30 minutes at room temperature to allow imine formation. Add NaBH(OAc)₃ portion-wise. Stir for 4 hours. Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.
-
Mechanistic Rationale: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that exclusively reduces the transient imine. The S(VI)-F bond is entirely unreactive toward hydride donors under these conditions, ensuring 100% preservation of the SuFEx handle[1].
Step 2: Late-Stage SuFEx Click
-
Reagents: Intermediate from Step 1 (1.0 eq), Phenol derivative (1.2 eq), DBU (0.2 eq), Acetonitrile (MeCN).
-
Procedure: Combine the intermediate and phenol in MeCN. Add DBU dropwise. Stir at room temperature for 12 hours. Concentrate and purify.
-
Mechanistic Rationale: Aliphatic sulfonyl fluorides are highly stable and require activation. DBU acts as a strong hydrogen-bond acceptor/nucleophilic catalyst, activating the phenol's hydroxyl group to attack the S(VI) center, efficiently displacing the fluoride ion to form a stable sulfonate[3].
Protocol B: SuFEx Click Followed by Knoevenagel Condensation
Objective: Build the sulfonate linkage first, utilizing the aldehyde for subsequent carbon-carbon bond formation.
Step 1: SuFEx with an Aryl Silyl Ether
-
Reagents: 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (1.0 eq), Aryl-OTBS (1.2 eq), DBU (10 mol%), DMF.
-
Procedure: Mix reagents in DMF at 50 °C for 8 hours.
-
Mechanistic Rationale: The use of silyl ethers is a hallmark of Sharpless SuFEx chemistry. The catalytic DBU facilitates the formation of a highly reactive fluorosilicate intermediate, driving the S-O bond formation while producing volatile TBS-F as the only byproduct. The aldehyde remains completely inert to these conditions.
Step 2: Knoevenagel Condensation
-
Reagents: SuFEx product from Step 1 (1.0 eq), Malononitrile (1.1 eq), Piperidine (10 mol%), Ethanol.
-
Procedure: Reflux the mixture for 2 hours. Cool to precipitate the highly conjugated product.
Workflow comparison: Traditional SuFEx vs. Bifunctional Pyrazole-SO2F Hubs.
Conclusion
Benchmarking 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride against traditional SuFEx reagents reveals a clear evolutionary step in click chemistry. While SO₂F₂ and ESF remain useful for simple ligations, they lack the structural sophistication required for modern library synthesis. By integrating an sp³-rich aliphatic spacer, a privileged pyrazole core[4], and an orthogonal formyl handle, this reagent empowers medicinal chemists to rapidly assemble complex, three-dimensional architectures with absolute chemo-selectivity.
References
-
[2] SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride. ACS Publications.
-
[4] Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Publishing.
-
Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. Sigma-Aldrich.
-
[1] Advances in the construction of diverse SuFEx linkers. National Science Review (OUP).
-
[3] SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis (ACS Publications).
Sources
A Comprehensive Guide to the Safe Handling and Disposal of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.
Hazard Assessment: A Molecule of Multiple Reactivities
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a compound that, while not extensively characterized in publicly available safety literature, presents a trifecta of potential hazards based on its functional groups: the sulfonyl fluoride, the pyrazole core, and the aldehyde group. A thorough understanding of these components is critical for safe handling.
-
Sulfonyl Fluoride Moiety: This group is recognized for its use in "click chemistry" due to its unique balance of stability and reactivity.[1] While generally more stable than their chloride counterparts, sulfonyl fluorides are potent electrophiles that can react with a variety of nucleophiles, including amino acid residues in proteins (serine, threonine, tyrosine, lysine, cysteine, and histidine).[2] A significant, though less common, hazard is the potential for some sulfonyl fluorides to release hydrogen fluoride (HF) upon contact with acids or water, a substance that is fatally toxic and requires specialized first aid.[3]
-
Pyrazole Core: Pyrazole derivatives are a diverse class of compounds with a wide range of biological activities.[4] Some have shown significant anticancer activity, while others have been found to exhibit unexpected acute mammalian toxicity, potentially through mechanisms like the inhibition of mitochondrial respiration.[5][6] Therefore, systemic toxicity following absorption should be considered a potential risk.
-
Aldehyde Functionality: Aldehydes are known for their reactivity and potential to cause irritation to the skin, eyes, and respiratory tract.[7] Some aldehydes are also sensitizers, meaning that repeated exposure can lead to an allergic reaction.
Given the combination of these functional groups, 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory irritation, and systemic toxicity.
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach to PPE selection is mandatory. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, preparing solutions) | Safety glasses with side shields (minimum); chemical splash goggles are recommended.[8] | Nitrile gloves (double-gloving is recommended).[8] | Lab coat.[9] | Work in a certified chemical fume hood. |
| Solution Transfers & Reactions | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[7][8] | Nitrile gloves (double-gloving is recommended). Change gloves immediately upon contamination.[8] | Lab coat. A chemically resistant apron is recommended for larger volumes.[7] | Work in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[7] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls. | An air-purifying respirator (APR) with an organic vapor/acid gas cartridge may be required, depending on the spill size and ventilation.[10] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific hazards.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring experimental integrity.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[3]
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or degradation.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat.
-
Solution Preparation: Add the solid to the solvent slowly and in a controlled manner. Be aware of potential exothermic reactions, especially with protic solvents.
Reaction and Work-up
-
Inert Atmosphere: For many reactions, particularly those sensitive to water, an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent unwanted hydrolysis of the sulfonyl fluoride.
-
Temperature Control: Use an ice bath or other cooling method when performing reactions that may be exothermic, such as quenching with a nucleophile.
-
Quenching: When the reaction is complete, quench reactive intermediates slowly and carefully. For sulfonyl fluorides, a basic solution (e.g., saturated sodium bicarbonate) can be used for quenching, but this should be done with caution and appropriate cooling.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical lifecycle. The primary and strongly recommended method of disposal is through a licensed and qualified hazardous waste disposal company.[11][12]
Waste Segregation and Collection
-
Dedicated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all waste containing 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride.[12]
-
Labeling: The label should include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Toxic").[12]
-
Compatibility: Do not mix this waste with other waste streams unless compatibility is certain. Specifically, avoid mixing with strong acids or oxidizers.[3]
Decontamination
-
Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as hazardous waste.
-
Work Surfaces: Decontaminate the work surface in the fume hood with a suitable solvent, followed by soap and water.
-
PPE: Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.
Spill Procedures
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety office.
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn, including respiratory protection if necessary.[13]
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area as described above.
-
References
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). National Center for Biotechnology Information.
- Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). National Center for Biotechnology Information.
- Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (n.d.). J-Stage.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
- Sulfonyl Fluorides. (2025, March 24). Enamine.
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
- Chemical Safety Guidelines - PMSF and HF Releasers. (n.d.). Duke University.
- Navigating the Disposal of N-Fluoro-O-benzenedisulfonimide: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Unconventional reactivity of sulfonyl fluorides. (2024, November 13). Spiral.
- 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020, December 22). ACS Publications.
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). (n.d.). James Madison University.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Unconventional reactivity of sulfonyl fluorides | Request PDF. (2026, March 16). ResearchGate.
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). National Center for Biotechnology Information.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). National Center for Biotechnology Information.
- AK Scientific, Inc. Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Aldrich 381292 - SAFETY DATA SHEET. (2025, December 23). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Personal Protective Equipment (PPE). (2026, March 23). CHEMM.
- SAFETY DATA SHEET. (2014, January 27). Thermo Fisher Scientific.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety.
- Personal Protective Equipment. (n.d.). The Ohio State University Department of Chemistry and Biochemistry.
- 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride — Chemical Substance Information. (n.d.). NextSDS.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
- Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. (n.d.). University of Louisville.
Sources
- 1. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. safety.duke.edu [safety.duke.edu]
- 4. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]
- 5. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdc.gov [cdc.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. benchchem.com [benchchem.com]
- 12. louisville.edu [louisville.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
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